molecular formula C22H24N2O4 B11203682 4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11203682
M. Wt: 380.4 g/mol
InChI Key: CAUFLJOBAOCFST-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with the molecular formula C22H24N2O4 and a molecular weight of 380.448 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-propoxybenzaldehyde with 1-propyl-1,2-dihydroquinoline-3-carboxylic acid under acidic conditions, followed by oxidation and hydrolysis steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C22H24N2O4/c1-3-13-24-18-8-6-5-7-17(18)20(25)19(22(24)27)21(26)23-15-9-11-16(12-10-15)28-14-4-2/h5-12,25H,3-4,13-14H2,1-2H3,(H,23,26)

InChI Key

CAUFLJOBAOCFST-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCCC)O

Origin of Product

United States

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